molecular formula C13H21NO3 B1290403 Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate CAS No. 203662-55-9

Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate

Cat. No. B1290403
M. Wt: 239.31 g/mol
InChI Key: AQNPHZHLJTXPKM-UHFFFAOYSA-N
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Description

The compound "Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate" is a spirocyclic compound that is part of a broader class of chemicals with potential applications in medicinal chemistry and drug synthesis. Spirocyclic compounds are known for their complex structures and the ability to access chemical spaces that are complementary to more common structures like piperidine ring systems .

Synthesis Analysis

The synthesis of related spirocyclic compounds has been reported in various studies. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through scalable routes, providing a platform for further selective derivatization on the azetidine and cyclobutane rings . Another study reported the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which is an intermediate for small molecule anticancer drugs, through a four-step process with a high total yield of 71.4% . These methods highlight the potential for efficient and high-yield synthesis of complex spirocyclic compounds, which could be applicable to the synthesis of "Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate".

Molecular Structure Analysis

The molecular structure of spirocyclic compounds can be quite intricate. For example, the chiral compound (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized using NMR spectroscopy and mass spectrometry, and its exact structure was determined via single crystal X-ray diffraction analysis . This demonstrates the importance of advanced analytical techniques in confirming the molecular structure of spirocyclic compounds, which would be similarly necessary for "Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate".

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions. The reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal resulted in a mixture of isomeric condensation products, showcasing the reactivity of such compounds towards nucleophiles . Additionally, the alkylation of 6-aryl-6,7-diazaspiro[3.4]octane-5,8-diones has been accomplished, providing insights into the functionalization of spirocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. For instance, the conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in certain stereoisomers revealed that the crystal structures are stabilized by C-H...O hydrogen bonds, which affect the compound's solubility and reactivity . These properties are crucial for the application of spirocyclic compounds in drug development and other chemical applications.

Scientific Research Applications

Potential in Drug Discovery

In drug discovery, compounds with the azaspiro structure have shown promise. For example, the discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists showcases the potential of spiro compounds in developing drugs with cognitive benefits. Such compounds have demonstrated in vivo efficacy in mouse models, suggesting the broader applicability of spiro compounds like Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate in therapeutic research (Brown et al., 2014).

Role in Pharmacology

Azaspiro compounds have been studied for their pharmacological properties, including their interaction with receptors. For instance, differential effects on neurotransmitter release by certain ligands indicate the nuanced role spiro compounds can play in modulating receptor activity, which could be relevant for compounds like Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate in understanding and manipulating neurotransmitter systems (Routledge et al., 1995).

Toxicological Studies

Toxicological studies on related compounds, such as butylated hydroxytoluene (BHT) and its metabolites, offer insights into the potential toxicological pathways and safety profiles of structurally similar compounds. Understanding the metabolic and toxicological profiles of such compounds is crucial for assessing the safety and potential side effects of novel compounds in biomedical research (Mizutani et al., 1982).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The signal word for this compound is "Warning" .

properties

IUPAC Name

tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-5-4-13(9-14)6-10(7-13)8-15/h8,10H,4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNPHZHLJTXPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301179578
Record name 1,1-Dimethylethyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate

CAS RN

203662-55-9
Record name 1,1-Dimethylethyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203662-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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